2-Bromo-5-chloro-1-methyl-3-nitrobenzene
Overview
Description
2-Bromo-5-chloro-1-methyl-3-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzene, substituted with bromine, chlorine, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The general synthetic route includes:
Nitration: Introduction of the nitro group (-NO2) to the benzene ring using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Bromination: Introduction of the bromine atom using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Chlorination: Introduction of the chlorine atom using chlorine (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Methylation: Introduction of the methyl group (-CH3) using methyl chloride (CH3Cl) in the presence of a catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-1-methyl-3-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and nitro groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or tin (Sn) with hydrochloric acid (HCl).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 2-Bromo-5-chloro-1-methyl-3-aminobenzene.
Oxidation: Formation of 2-Bromo-5-chloro-1-carboxy-3-nitrobenzene.
Scientific Research Applications
2-Bromo-5-chloro-1-methyl-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-1-methyl-3-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic substitution, directing incoming electrophiles to the meta positions relative to the nitro group. The bromine and chlorine atoms also influence the reactivity and orientation of the compound in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-chloro-4-nitrobenzene
- 2-Chloro-5-bromo-1-methyl-3-nitrobenzene
- 2-Bromo-4-chloro-1-methyl-3-nitrobenzene
Uniqueness
2-Bromo-5-chloro-1-methyl-3-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity patterns. The presence of both bromine and chlorine atoms, along with the nitro and methyl groups, makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
2-bromo-5-chloro-1-methyl-3-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-4-2-5(9)3-6(7(4)8)10(11)12/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASLYQIXJZQWSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701273576 | |
Record name | 2-Bromo-5-chloro-1-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701273576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
631910-13-9 | |
Record name | 2-Bromo-5-chloro-1-methyl-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=631910-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-chloro-1-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701273576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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